1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-3-5-15(6-4-13)25-18-17(22-23-25)19(21-12-20-18)27-11-16(26)24-9-7-14(2)8-10-24/h3-6,12,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOMNUUNIANKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone, with the CAS number 863459-09-0, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H22N6OS
- Molecular Weight : 382.5 g/mol
- Structural Features : The compound features a piperidine ring and a triazolo-pyrimidine moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives containing the piperidine and triazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated that similar compounds can effectively inhibit c-Met kinase activity, which is crucial in various cancers such as lung and liver cancers .
- Case Studies : In vitro studies using cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF7 (breast cancer) have shown that compounds with similar structures can induce apoptosis and inhibit cell growth significantly .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | c-Met inhibition |
| HepG2 | 15 | Apoptosis induction |
| MCF7 | 12 | Cell cycle arrest |
Neuropharmacological Effects
The piperidine component is known for its neuroactive properties. Compounds in this class can act as CNS depressants or stimulants depending on dosage:
- CNS Activity : Studies have shown that similar piperidinyl derivatives can modulate neurotransmitter systems, potentially offering therapeutic effects in neuropsychological disorders .
Antimicrobial Properties
The compound also exhibits antimicrobial activity:
- Antibacterial and Antifungal Effects : Research has highlighted that related triazole derivatives possess antibacterial and antifungal properties. This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone exhibit promising anticancer properties. For instance, derivatives with triazolo-pyrimidine structures have been synthesized and evaluated for their ability to inhibit tumor cell growth. These compounds target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
Research has demonstrated that triazole derivatives possess antimicrobial activity against various pathogens. The incorporation of the piperidine moiety enhances the lipophilicity and membrane permeability of the compounds, making them effective against both Gram-positive and Gram-negative bacteria .
Neurological Applications
The piperidine structure is known for its neuroactive properties. Compounds containing this moiety have been studied for their potential in treating neurological disorders such as anxiety and depression. The specific interactions with neurotransmitter receptors can lead to anxiolytic effects .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparison
The following table summarizes key differences between the target compound and analogs from the evidence:
Research Findings and Implications
- Kinase Inhibition: Triazolopyrimidines in and exhibit IC₅₀ values in the nanomolar range for kinases like CDK2 and EGFR. The target compound’s thioether group may reduce off-target effects observed in oxygen-linked analogs .
- Metabolic Stability : Piperidine derivatives (target compound) generally show longer half-lives than piperazine-based analogs (–2) due to reduced susceptibility to CYP3A4 oxidation .
- Selectivity : The p-tolyl group in the target compound may confer selectivity for isoforms sensitive to hydrophobic aromatic interactions, whereas benzyl () or ethoxyphenyl () groups could broaden target profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
